molecular formula C10H9BrFN B1524194 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile CAS No. 749928-77-6

2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile

Cat. No. B1524194
M. Wt: 242.09 g/mol
InChI Key: WPCTXASXKDFYBT-UHFFFAOYSA-N
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Patent
US07473790B2

Procedure details

To a solution of MeI (3.2 mL, 49.3 mmol) in anhydrous DMF (82 mL) at 0° C. was added NaH (60%, 2.0 g), followed by (4-bromo-2-fluorophenyl)acetonitrile (3.5 g, 16.4 mmol). The mixture was slowly warmed up to room temperature and stirred for 3 hours. The reaction was quenched by the addition of saturated NH4Cl and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine, dried with Na2SO4 and evaporated to dryness. The mixture was purified by flash column chromatography (0-20% EtOAc in hexanes) to give the product (3.0 g, 77% yield). 1H NMR (300 MHz, CDCl3) δ: 1.78 (s, 6H), 7.26-7.42 (m, 3H).
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1]I.[H-].[Na+].[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]#N)=[C:8]([F:15])[CH:7]=1.C[N:17]([CH:19]=O)C>>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:1])([CH3:13])[C:19]#[N:17])=[C:8]([F:15])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
CI
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
82 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC#N)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash column chromatography (0-20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C#N)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.